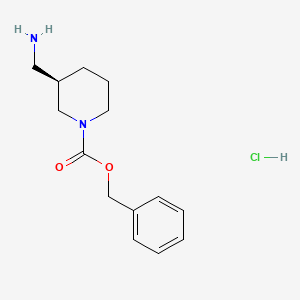![molecular formula C15H13BrFNO B572465 N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide CAS No. 1365272-80-5](/img/structure/B572465.png)
N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide is a chemical compound with the molecular formula C15H13BrFNO. It has a molecular weight of 322.18 . The compound is used in laboratory chemicals and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of this compound or similar compounds involves complex chemical reactions . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C15H13BrFNO/c1-10(19)18-15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-9,15H,1H3,(H,18,19) . This structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
This compound has a molecular weight of 322.172 Da and a monoisotopic mass of 321.016449 Da . More detailed physical and chemical properties require further investigation.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide is a compound of interest in chemical synthesis, particularly as an intermediate in the production of pharmaceuticals and other organic compounds. Its synthesis involves complex chemical reactions that leverage the properties of bromophenyl and fluorophenyl groups. A practical example of related chemistry is the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory materials. The synthesis process has evolved to improve yields and reduce costs, highlighting the continuous innovation in organic synthesis methodologies (Qiu et al., 2009).
Biological and Environmental Impacts The structure of this compound suggests potential biological activity, given the known effects of structurally similar compounds. For instance, derivatives of acetamide and formamide have been extensively studied for their biological consequences and environmental toxicology. Research on these compounds provides insights into the potential bioactivity of this compound and underscores the importance of understanding the environmental and health impacts of chemical compounds (Kennedy, 2001).
Potential for Drug Development The exploration of novel chemical entities for drug development is a critical area of pharmaceutical research. Compounds like this compound serve as valuable starting points or intermediates in the synthesis of new therapeutic agents. For example, the study of non-fentanil novel synthetic opioids highlights the importance of benzamides and acetamides in developing new pain management solutions. Such research points to the broader potential applications of this compound in medicinal chemistry (Sharma et al., 2018).
Zukünftige Richtungen
The future directions for research on N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more comprehensive safety and hazard assessments are needed. This compound may also have potential applications in the development of new antimicrobial and antiproliferative agents .
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)-(3-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c1-10(19)18-15(11-5-7-13(16)8-6-11)12-3-2-4-14(17)9-12/h2-9,15H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEBZIVNLTYBSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)Br)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742922 |
Source


|
| Record name | N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365272-80-5 |
Source


|
| Record name | N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)
